6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
Overview
Description
Scientific Research Applications
DNMDP has a wide range of scientific research applications, including:
Chemistry: DNMDP is used as a model compound in studies of molecular glues and protein-protein interactions. .
Biology: DNMDP is used in cell biology research to study the effects of protein complex formation on cellular processes. .
Medicine: DNMDP has potential therapeutic applications in cancer treatment. .
Industry: DNMDP is used in the pharmaceutical industry as a lead compound for the development of new drugs targeting protein-protein interactions. .
Mechanism of Action
The mechanism of action of DNMDP involves the induction of complex formation between phosphodiesterase 3A and schlafen family member 12 proteins. DNMDP acts as a molecular glue, stabilizing the interaction between these two proteins and promoting the formation of a heterotetrameric complex . This complex formation leads to the activation of schlafen family member 12 RNase activity, resulting in the cleavage of specific RNA substrates and the inhibition of protein translation . The global inhibition of translation ultimately leads to cell death in cancer cells expressing high levels of both proteins .
Biochemical Analysis
Biochemical Properties
DNMDP has been found to interact with phosphodiesterase 3A (PDE3A) and Schlafen 12 protein (SLFN12) . The compound binds to the PDE3A enzymatic pocket, allowing the compound-bound PDE3A to recruit and stabilize SLFN12 . This interaction blocks protein translation, leading to apoptosis .
Cellular Effects
The effects of DNMDP on cells are primarily related to its ability to induce apoptosis . By forming complexes with PDE3A and SLFN12, DNMDP can block protein translation, leading to cell death . This has potential implications for the treatment of various diseases, including cancer .
Molecular Mechanism
The molecular mechanism of DNMDP involves its binding to the catalytic pocket of PDE3A . This allows the compound-bound PDE3A to recruit and stabilize SLFN12 . The resulting complex blocks protein translation, leading to apoptosis .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on cells, such as the induction of apoptosis, occur upon the formation of the PDE3A-SLFN12 complex .
Metabolic Pathways
The compound’s interaction with PDE3A suggests that it may be involved in pathways related to cyclic nucleotide phosphodiesterases .
Subcellular Localization
Given its interaction with PDE3A, it is likely that the compound is localized to areas of the cell where PDE3A is present .
Preparation Methods
The synthesis of DNMDP involves several key steps, including the formation of the pyrroloquinoline core and the subsequent attachment of the piperidine and methoxyphenyl groupsThe final step involves the attachment of the methoxyphenyl group under specific reaction conditions .
Industrial production methods for DNMDP are still under development, with ongoing research focused on optimizing the synthetic route to improve yield and reduce production costs. Current methods involve the use of advanced organic synthesis techniques and purification processes to obtain high-purity DNMDP suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
DNMDP undergoes several types of chemical reactions, including:
Oxidation: DNMDP can be oxidized under specific conditions to form various oxidation products. .
Reduction: DNMDP can be reduced to form different reduction products. .
Substitution: DNMDP can undergo substitution reactions, where specific functional groups are replaced with other groups. .
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of DNMDP can lead to the formation of quinoline derivatives, while reduction can yield various piperidine-containing compounds .
Comparison with Similar Compounds
DNMDP is unique among similar compounds due to its high potency and selectivity in inducing complex formation between phosphodiesterase 3A and schlafen family member 12 proteins. Other similar compounds, such as anagrelide, zardaverine, and nauclefine, also act as molecular glues but exhibit varying degrees of activity and selectivity . DNMDP’s ability to induce complex formation at lower concentrations and its higher selectivity for cancer cells make it a particularly promising candidate for further development .
Similar Compounds
- Anagrelide
- Zardaverine
- Nauclefine
- Estradiol
- Progesterone receptor agonists such as tanaproget .
properties
IUPAC Name |
3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSSKNZHADPXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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